gamma-Carboxyglutamic acid
Overview
Description
Gamma-carboxy-L-glutamic acid is a non-proteinogenic amino acid that is derived from L-glutamic acid. It is characterized by the presence of an additional carboxyl group on the gamma carbon. This compound is notable for its unique metal-binding properties, which are crucial for the function of various proteins, particularly those involved in blood coagulation and bone metabolism .
Mechanism of Action
Target of Action
Gamma-Carboxyglutamic acid (Gla) primarily targets Vitamin K-dependent proteins . These proteins play a crucial role in various biological functions, including blood coagulation and bone growth . The primary targets include Prothrombin , Osteocalcin , and Coagulation factor X .
Mode of Action
Gla is synthesized by the post-translational modification of glutamic acid residues . This process is catalyzed by an enzyme called Vitamin K-dependent γ-glutamyl carboxylase . Vitamin K acts as a cofactor in this process . The enzyme abstracts the γ-proton on glutamic acid and subsequently adds CO2, forming a γ-glutamyl carbanion intermediate . This modification is essential for the activity of Vitamin K-dependent proteins .
Biochemical Pathways
The biosynthesis of Gla involves the conversion of glutamic acid to Gla in Vitamin K-dependent proteins during their biosynthesis . This process, known as γ-carboxylation , requires Vitamin K as a cofactor . The enzyme responsible for this process is located in the endoplasmic reticulum .
Pharmacokinetics
It’s known that the carboxylase activity, which is essential for the synthesis of gla, is found in essentially all mammalian tissues .
Result of Action
The presence of Gla in proteins confers unique metal binding properties, which are crucial for protein function . For instance, in Prothrombin, Gla residues bound to metal ions participate as an intramolecular non-covalent bridge to maintain protein conformation . In the coagulation system, Gla residues play an important role in coagulation, partially mediating the binding of factor IXa to platelets and in factor-X activation .
Action Environment
The action of Gla is influenced by the presence of Vitamin K, which acts as a cofactor in the γ-carboxylation process . Therefore, the availability and levels of Vitamin K in the body can influence the action, efficacy, and stability of Gla.
Biochemical Analysis
Biochemical Properties
The process of gamma-carboxyglutamic acid synthesis is involved in the blood clotting cascade, bone growth, and extraosseous calcification . The this compound is involved in the carboxylation of glutamate residues in proteins, specifically occurring in factors II, VII, IX, and X, protein C, protein S, as well in some bone proteins .
Cellular Effects
This compound plays a critical role in the activation of Tyro3, Axl, and Mertk receptors by Growth Arrest-Specific 6 (Gas6) . These receptors have critical functions in the clearance of apoptotic cells in multicellular organisms .
Molecular Mechanism
The biosynthesis of this compound involves the abstraction of the gamma-proton on glutamic acid, and the subsequent addition of CO2 . This reaction is catalyzed by a carboxylase that requires vitamin K as its cofactor .
Temporal Effects in Laboratory Settings
It is known that the carboxylation process involving this compound is a post-translational modification, suggesting that its effects may be time-dependent and subject to cellular control mechanisms .
Metabolic Pathways
This compound is involved in the carboxylation of glutamate residues, a critical step in the blood clotting cascade . This suggests that this compound may interact with enzymes and cofactors involved in this metabolic pathway.
Subcellular Localization
Given its role in the carboxylation of glutamate residues, it is likely that it is localized to the endoplasmic reticulum where this process occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gamma-carboxy-L-glutamic acid is synthesized through the post-translational modification of glutamic acid residuesThe reaction requires reduced vitamin K, oxygen, and carbon dioxide .
Industrial Production Methods: Industrial production of gamma-carboxy-L-glutamic acid often involves microbial fermentation. Certain strains of Bacillus bacteria are capable of producing poly-gamma-glutamic acid, which can be hydrolyzed to yield gamma-carboxy-L-glutamic acid. This method is cost-effective and environmentally friendly, utilizing renewable biomass as a substrate .
Chemical Reactions Analysis
Types of Reactions: Gamma-carboxy-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo derivatives.
Reduction: Reduction reactions can convert gamma-carboxy-L-glutamic acid to its corresponding alcohol.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives with different functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used under basic or acidic conditions
Major Products:
Oxidation: Oxo derivatives of gamma-carboxy-L-glutamic acid.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Gamma-carboxy-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry due to its metal-binding properties.
Biology: It plays a crucial role in the function of blood coagulation proteins and bone matrix proteins.
Medicine: Gamma-carboxy-L-glutamic acid is essential for the activity of vitamin K-dependent proteins, which are involved in blood clotting and bone health.
Industry: It is used in the production of biodegradable polymers and as a component in drug delivery systems .
Comparison with Similar Compounds
Gamma-carboxy-L-glutamic acid is unique due to its additional carboxyl group on the gamma carbon, which imparts distinct metal-binding properties. Similar compounds include:
L-Glutamic Acid: The parent compound, which lacks the additional gamma carboxyl group.
Poly-Gamma-Glutamic Acid: A polymer of gamma-carboxy-L-glutamic acid, used in various industrial applications.
Gamma-Aminobutyric Acid (GABA): Another derivative of glutamic acid, but with an amino group instead of a carboxyl group on the gamma carbon
Gamma-carboxy-L-glutamic acid stands out due to its specific role in calcium binding and its involvement in critical biological processes such as blood coagulation and bone metabolism .
Properties
IUPAC Name |
(3S)-3-aminopropane-1,1,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO6/c7-3(6(12)13)1-2(4(8)9)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBYWPGGCSDKFX-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)C(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314132 | |
Record name | γ-Carboxyglutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53861-57-7 | |
Record name | γ-Carboxyglutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53861-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | gamma-Carboxyglutamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053861577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | gamma-carboxy-L-glutamic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03847 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | γ-Carboxyglutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3-aminopropane-1,1,3-tricarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.460 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .GAMMA.-CARBOXYGLUTAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16FQV4RZKL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary function of γ-Carboxyglutamic acid (Gla) in proteins?
A1: Gla plays a critical role in the calcium-dependent binding of certain proteins to cell membranes. [] This interaction is vital for the biological activity of several proteins, including those involved in blood coagulation. []
Q2: How does Gla contribute to the calcium-binding properties of proteins?
A2: The presence of an additional carboxyl group in Gla, compared to glutamic acid, allows it to bind calcium ions with high affinity. This calcium binding induces conformational changes in proteins, exposing hydrophobic residues essential for membrane binding. [, , , ]
Q3: Which proteins are known to contain Gla, and what are their functions?
A3: Gla is found in vitamin K-dependent proteins, primarily involved in blood coagulation. This includes prothrombin, Factor X, Factor IX, and Protein S. [, , , ] Gla is also found in other proteins like osteocalcin, found in bone, and matrix Gla protein, involved in regulating mineralization. [, , , ]
Q4: Can mutations in Gla residues affect protein function?
A4: Yes, studies on prothrombin show that single amino acid substitutions replacing Gla with aspartic acid significantly impact its procoagulant activity, membrane binding affinity, and interaction with the prothrombinase complex. [] These effects vary depending on the specific Gla residue mutated, suggesting distinct roles for each Gla in protein structure and function. [, ]
Q5: Is Gla involved in processes beyond blood coagulation and bone mineralization?
A5: While predominantly known for its roles in blood coagulation and bone metabolism, recent research suggests a broader biological significance of Gla. For instance, two novel proline-rich Gla proteins, PRGP1 and PRGP2, have been identified with potential roles in cell signaling and cytoskeletal organization. []
Q6: What is the molecular formula and weight of γ-Carboxyglutamic acid?
A6: The molecular formula of γ-Carboxyglutamic acid is C6H9NO6. Its molecular weight is 191.14 g/mol.
Q7: Have computational methods been used to study Gla-containing proteins?
A7: Yes, molecular simulations and genetic algorithms have been employed to determine calcium binding sites and understand the conformational changes induced by calcium binding in conantokin G, a Gla-containing conotoxin. [] These studies highlighted the formation of a calcium-carboxylate network that linearizes the helical structure of conantokin G upon calcium binding. []
Q8: How do structural modifications of Gla residues affect protein function?
A8: The substitution of Gla residues with aspartic acid, a conservative change, profoundly impacts the activity of proteins like prothrombin. [] The severity of these effects depends on the specific Gla residue substituted, highlighting the unique contribution of each Gla to the overall structure and function of the protein. [, ]
Q9: Does the degree of Gla carboxylation impact protein function?
A9: Yes, studies using partially carboxylated prothrombin variants showed a direct correlation between the presence of Gla at residue 16 and the protein's ability to undergo metal-induced conformational changes and bind to phospholipids. [] This suggests that even partial decarboxylation can severely compromise protein function. []
Q10: How is free γ-Carboxyglutamic acid metabolized and excreted?
A10: Research indicates that free Gla is not metabolized in the body but is directly excreted in urine. [] This finding underscores the significance of measuring urinary Gla levels as a potential marker for conditions affecting Gla metabolism. [, ]
Q11: Can dietary phylloquinone (vitamin K) intake influence Gla levels?
A11: Dietary phylloquinone plays a crucial role in Gla formation. Studies show that altered dietary phylloquinone intake directly impacts the levels of undercarboxylated osteocalcin, plasma phylloquinone, and urinary Gla excretion. [] This highlights the sensitivity of these biomarkers to vitamin K nutritional status. []
Q12: Can Gla levels be used as a biomarker for specific conditions?
A12: Urinary Gla levels have been proposed as a potential biomarker for vitamin K deficiency and conditions affecting Gla metabolism. [, ] Research shows that urinary Gla excretion is responsive to changes in dietary phylloquinone intake, suggesting its potential as a sensitive indicator of vitamin K status. []
Q13: What is the significance of measuring undercarboxylated osteocalcin levels?
A13: Undercarboxylated osteocalcin levels can indicate vitamin K deficiency. [] Since vitamin K is essential for the carboxylation of glutamic acid residues to Gla, a deficiency can lead to the accumulation of undercarboxylated forms of Gla-containing proteins like osteocalcin. []
Q14: What are some methods for analyzing Gla in biological samples?
A14: Several techniques have been employed to study Gla, including:
- Amino acid analysis: Following alkaline hydrolysis of proteins, Gla can be quantified using automated amino acid analyzers. [, , , ]
- Radioactive labeling: Incorporation of radioactive bicarbonate ([14C]NaHCO3) into proteins followed by measuring incorporated radioactivity allows for the assessment of vitamin K-dependent carboxylase activity. []
- Mass spectrometry: This technique helps identify and sequence peptides containing Gla after derivatization and enzymatic digestion. [, ]
- HPLC: Reverse-phase HPLC coupled with pre-column derivatization with phenylisothiocyanate enables sensitive detection and quantification of Gla. []
Q15: What are some key milestones in Gla research?
A16: * Identification of Gla: The discovery of Gla as a novel amino acid in prothrombin marked a significant milestone in the field. []* Elucidation of Gla biosynthesis: Understanding that Gla is formed by a vitamin K-dependent post-translational carboxylation of glutamic acid residues was crucial. []* Discovery of Gla-containing proteins beyond coagulation factors: The identification of Gla in proteins like osteocalcin and matrix Gla protein expanded the understanding of Gla's biological roles beyond blood coagulation. [, , ]* Development of analytical techniques: The development and refinement of methods like amino acid analysis, mass spectrometry, and HPLC enabled more detailed studies of Gla-containing proteins. [, , ]
Q16: How has research on Gla fostered collaboration between different scientific disciplines?
A16: Gla research has encouraged collaborations between biochemists, hematologists, cell biologists, and analytical chemists, among others. This interdisciplinary approach has been crucial for:
- Understanding the biosynthesis and function of Gla: Insights from biochemistry, molecular biology, and cell biology were essential to elucidate the vitamin K-dependent carboxylation process and its significance in protein function. [, ]
- Developing analytical techniques for Gla detection and quantification: This involved contributions from analytical chemists and biochemists to establish sensitive and reliable methods for measuring Gla in biological samples. [, , ]
- Investigating the potential therapeutic applications of Gla and its analogues: This requires collaboration between medicinal chemists, pharmacologists, and clinicians to explore the potential of targeting Gla-containing proteins for therapeutic benefit. []
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